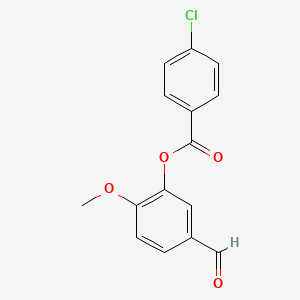

5-Formyl-2-methoxyphenyl 4-chlorobenzoate

Description

Overview of Benzoic Acid Ester Derivatives in Academic Research

Benzoic acid and its ester derivatives are a class of organic compounds that have long captured the attention of the academic research community. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid ester functional group. Their prevalence in nature, coupled with their versatile chemical reactivity, makes them attractive starting points for the synthesis of new molecules with a wide range of potential applications. In the realm of medicinal chemistry, benzoic acid esters are recognized as important scaffolds for the development of new therapeutic agents. Researchers have explored their potential in various capacities, including as antimicrobial, anti-inflammatory, and anticancer agents. The ability to readily modify the structure of the benzoic acid backbone and the alcohol moiety of the ester allows for the fine-tuning of their physicochemical and biological properties.

Significance of Vanillin (B372448) Derivatives in Medicinal Chemistry Research

Vanillin, a phenolic aldehyde, is best known as the primary component of the extract of the vanilla bean. Beyond its widespread use as a flavoring agent, vanillin has garnered significant interest in medicinal chemistry due to its established biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects. The chemical structure of vanillin, featuring a hydroxyl, a methoxy (B1213986), and an aldehyde group on a benzene ring, provides multiple sites for chemical modification. This has led to the synthesis of a vast library of vanillin derivatives, with researchers aiming to enhance its inherent therapeutic properties or to introduce novel biological activities. These derivatives are being investigated for a range of applications, from cancer therapy to the management of neurodegenerative diseases. nii.ac.jpimpactfactor.org

Rationale for the Research on 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818)

The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate is rooted in the strategic combination of the structural features of both vanillin and a chlorinated benzoic acid derivative. The core of the molecule is vanillin, with its phenolic hydroxyl group esterified with 4-chlorobenzoic acid. This structural modification is a deliberate attempt to enhance the therapeutic potential of the parent vanillin molecule.

The rationale for this specific modification is twofold. Firstly, increasing the lipophilicity of vanillin by introducing an aromatic ester group is hypothesized to improve its pharmacokinetic properties, potentially leading to better absorption and distribution in biological systems. Secondly, the inclusion of a 4-chlorobenzoyl moiety is intended to modulate the electronic and steric properties of the molecule, which could, in turn, influence its interaction with biological targets. fip.org

Initial research into this compound has been driven by computational studies that predict its potential as a bioactive compound. In-silico docking simulations have suggested that this molecule may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and thrombosis. fip.orgnih.gov Specifically, it has been predicted to have a greater anti-inflammatory potential than its precursor, vanillin. fip.org

Research Objectives and Scope

The primary objectives of the research focused on this compound have been:

To synthesize the novel compound through an efficient and effective method.

To characterize the chemical structure of the synthesized molecule using spectroscopic techniques.

To investigate its potential biological activity through in-silico computational modeling and docking studies.

The scope of the research to date has primarily been in the realm of synthetic organic chemistry and computational biology. The synthesis has been explored using microwave-assisted techniques, and the characterization has been performed using standard analytical methods. The biological evaluation has been limited to computational predictions of its anti-inflammatory and antithrombotic potential.

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-13-7-2-10(9-17)8-14(13)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXMFRWFXNLDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) has been successfully achieved via microwave-assisted organic synthesis. fip.org This method offers advantages in terms of reaction speed and efficiency. The reaction involves the esterification of vanillin (B372448) with 4-chlorobenzoyl chloride.

The characterization of the synthesized compound was carried out using Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) to confirm its molecular structure. fip.org

Table 1: Synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate via Microwave Irradiation

| Microwave Power (Watts) | Reaction Yield (%) |

|---|---|

| 120 | 89.09 |

| 200 | 72.78 |

| 400 | 34.49 |

Data sourced from a study on the microwave-assisted synthesis of the title compound. fip.org

Spectroscopic and Advanced Structural Characterization of 5 Formyl 2 Methoxyphenyl 4 Chlorobenzoate

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectrophotometry for Functional Group Identification

The FTIR spectrum of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) displays several characteristic absorption bands that confirm the presence of its key functional groups. Two distinct carbonyl (C=O) stretching vibrations are observed: a strong band for the ester carbonyl group and another for the aldehyde carbonyl group. The spectrum also reveals bands corresponding to aromatic C=C stretching, C-O (ester and ether) stretching, and aromatic C-H stretching. The presence of the chlorine atom is indicated by a C-Cl stretching vibration in the fingerprint region.

Specific vibrational frequencies for the primary functional groups are detailed in the table below, based on data from analogous compounds. nih.gov

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Aromatic |

| ~1742 | C=O Stretch | Ester |

| ~1700 | C=O Stretch | Aldehyde |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether |

| ~1210 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum for 5-Formyl-2-methoxyphenyl 4-chlorobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows distinct signals for the aldehyde, methoxy (B1213986), and aromatic protons. nih.gov

The aldehyde proton appears as a sharp singlet significantly downfield at approximately 9.92 ppm. The methoxy group protons also produce a singlet at around 3.95 ppm. The aromatic region of the spectrum is more complex, displaying signals for the seven aromatic protons from the two benzene (B151609) rings. The protons on the 4-chlorobenzoate ring form a characteristic AA'BB' pattern, appearing as two distinct doublets. The three protons on the substituted methoxyphenyl ring exhibit a different splitting pattern due to their unique electronic environments. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.92 | s (singlet) | - | 1H | -CHO |

| 8.08 | d (doublet) | 8.8 | 2H | Ar-H (ortho to C=O) |

| 7.50-7.46 | m (multiplet) | - | 3H | Ar-H (methoxyphenyl ring) |

| 7.44 | d (doublet) | 8.8 | 2H | Ar-H (ortho to Cl) |

| 3.95 | s (singlet) | - | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Key signals include those for the two carbonyl carbons (aldehyde and ester), the methoxy carbon, and the twelve aromatic carbons. The aldehyde carbon is observed at approximately 190.8 ppm, while the ester carbonyl carbon appears around 163.5 ppm. The carbon of the methoxy group resonates at about 56.4 ppm. The aromatic carbons appear in the typical range of 112 to 155 ppm.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 190.8 | Aldehyde (-CHO) |

| 163.5 | Ester Carbonyl (-COO-) |

| 154.9 | Ar-C (C-O-Ester) |

| 144.1 | Ar-C (C-OCH₃) |

| 141.0 | Ar-C (C-Cl) |

| 131.5 | Ar-CH (ortho to C=O) |

| 130.3 | Ar-C (C-CHO) |

| 129.1 | Ar-CH (ortho to Cl) |

| 127.3 | Ar-C (C-COO) |

| 125.1 | Ar-CH |

| 123.6 | Ar-CH |

| 112.1 | Ar-CH |

| 56.4 | Methoxy (-OCH₃) |

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₅H₁₁ClO₄. cymitquimica.com The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This calculated value serves as a benchmark for comparison with experimental results to definitively confirm the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁ClO₄ |

| Calculated Exact Mass [M+H]⁺ | 291.0419 |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the definitive determination of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. Furthermore, it would reveal how individual molecules pack together to form the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the supramolecular architecture.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Molecular Docking Studies

Molecular docking simulations have been instrumental in predicting and analyzing the binding of this compound to protein targets. These studies have focused on understanding its interaction with the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory research. The Protein Data Bank (PDB) ID for the COX-2 receptor used in these simulations is 6COX. fip.org

In silico molecular docking studies predict that this compound can effectively bind within the active site of the COX-2 receptor. fip.org The docking simulations, performed using AutoDock software, indicate that the compound orients itself to form stable interactions with key residues in the enzyme's binding pocket. fip.org This binding potential is a crucial first step in assessing the compound's prospective biological activity.

The affinity of a ligand for its target receptor is quantified by its binding energy. A lower binding energy signifies a more stable and favorable interaction. For this compound, the calculated binding energy with the COX-2 receptor is -8.18 kcal/mol. fip.org This value suggests a strong and stable bond between the compound and the enzyme. fip.org

The stability of the ligand-receptor complex is maintained by specific interactions with amino acid residues within the binding site. Docking analysis reveals that this compound interacts with several key residues of the COX-2 enzyme. The identified amino acids include Leu352, His90, Ser353, Met522, Trp387, and Leu384. nih.gov One of the notable interactions involves the amino acid Ser353. fip.org

To evaluate the enhanced potential of this compound, a comparative analysis was conducted with its parent compound, vanillin (B372448). The binding energy of vanillin when docked with the COX-2 receptor was found to be -4.96 kcal/mol. fip.org The significantly lower binding energy of the title compound (-8.18 kcal/mol) indicates a much greater potential for activity. fip.org This suggests that the structural modification of vanillin to form this compound, specifically the addition of the 4-chlorobenzoyl group, substantially improves its binding affinity for the COX-2 receptor. fip.org

Table 1: Comparative Binding Energies against COX-2 Receptor

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.18 fip.org |

| Vanillin | -4.96 fip.org |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

As of the latest available data, specific studies employing Density Functional Theory (DFT) for the geometry optimization and conformational search of this compound have not been reported in the reviewed literature. While DFT studies are common for vanillin and its other derivatives to determine stable conformers and electronic properties, dedicated research on the title compound is not yet available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation of novel compounds. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions can then be compared with experimental data to confirm the molecular structure.

For this compound, experimental NMR and Fourier-transform infrared (FTIR) spectroscopy data serve as a benchmark for such computational predictions. The experimentally determined ¹H and ¹³C NMR chemical shifts, recorded in deuterated chloroform (CDCl₃), provide a detailed map of the chemical environment of each atom within the molecule.

Table 1: Experimental ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.97 | Singlet | 1H | Aldehyde (-CHO) proton |

| 8.14 | Multiplet | 2H | Aromatic protons (chlorobenzoyl group) |

| 7.50-7.54 | Multiplet | 2H | Aromatic protons (chlorobenzoyl group) |

| 7.48 | Doublet | 2H | Aromatic protons (methoxyphenyl group) |

| 7.35 | Doublet | 1H | Aromatic proton (methoxyphenyl group) |

Table 2: Experimental ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Number of Carbons | Assignment |

|---|---|---|

| 191.15 | 1C | Aldehyde Carbonyl (C=O) |

| 163.41 | 1C | Ester Carbonyl (C=O) |

| 152.19 | 1C | Aromatic C-O |

| 145.06 | 1C | Aromatic C-O |

| 140.53 | 1C | Aromatic C-Cl |

| 135.47 | 1C | Aromatic C |

| 131.85 | 2C | Aromatic C-H |

| 129.13 | 2C | Aromatic C-H |

| 127.35 | 1C | Aromatic C |

| 124.88 | 1C | Aromatic C-H |

| 123.59 | 1C | Aromatic C-H |

| 110.97 | 1C | Aromatic C-H |

In addition to NMR data, vibrational frequencies from FTIR spectroscopy offer insight into the functional groups present in the molecule. A characteristic absorption band for the C-Cl group in this compound has been experimentally identified at 674.10 cm⁻¹. Computational models can calculate the entire vibrational spectrum, allowing for a detailed assignment of each observed band.

Quantitative Structure-Activity Relationship (QSAR) Potential

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

Prediction of Molecular Descriptors Relevant to Bioactivity

The potential bioactivity of a molecule like this compound can be estimated by calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, which are known to influence its pharmacokinetic and pharmacodynamic behavior. fip.org

Key descriptors for QSAR models include:

Lipophilicity (LogP): This descriptor measures the compound's solubility in lipids versus water and is crucial for its ability to cross cell membranes. The structural modification of vanillin to this compound, through the addition of a 4-chlorobenzoyl group, is intended to enhance its lipophilic properties and thereby potentially increase its bioactivity. fip.orgfip.org

Electronic Properties: Descriptors such as dipole moment and partial atomic charges are influenced by the presence of electronegative atoms like chlorine and oxygen. The halogen (chlorine) and carbonyl groups in the molecule significantly affect its electronic distribution, which can govern interactions with biological targets. fip.org

Steric/Topological Properties: These include molecular weight, molecular volume, and shape indices. They describe the size and shape of the molecule, which are critical for its ability to fit into the binding site of a target protein.

Table 3: Basic Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClO₄ |

The calculation of a wide range of such descriptors is the first step in building a QSAR model to predict a specific biological activity, such as anti-inflammatory potential.

Correlation between Computational Data and Experimental Findings

A powerful application of computational investigation is the direct correlation of calculated data with experimental or predicted biological outcomes. In the case of this compound, molecular docking studies have been used to predict its potential as an anti-inflammatory agent by targeting the cyclooxygenase-2 (COX-2) enzyme. fip.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The strength of this interaction is often quantified by a scoring function, which calculates a binding energy. A lower binding energy typically indicates a more stable and favorable interaction. fip.org

An in silico study was conducted to compare the binding affinity of this compound with its precursor, vanillin, at the active site of the COX-2 receptor (PDB ID: 6COX). fip.org The computational results showed that the title compound possessed a significantly lower binding energy than vanillin. fip.org

Table 4: Comparison of Molecular Docking Scores against COX-2 Receptor

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.18 |

This computational finding directly correlates with a prediction of enhanced biological activity. fip.org The lower binding energy of -8.18 kcal/mol for this compound suggests a more stable binding to the COX-2 enzyme compared to vanillin. fip.org This strong theoretical evidence predicts that the compound has greater potential as a COX-2 inhibitor and, consequently, as an anti-inflammatory agent, warranting further experimental investigation. fip.orgfip.org

Physicochemical Properties

Esterification Reaction Pathways

The formation of this compound is fundamentally an esterification reaction. This process involves the creation of an ester functional group by combining an alcohol and a carboxylic acid derivative.

The synthesis of this ester proceeds via a nucleophilic acyl substitution mechanism. openstax.orgmasterorganicchemistry.com This type of reaction is characteristic of carboxylic acid derivatives and involves a two-step addition-elimination process. openstax.org

The specific precursors for the synthesis of this compound are vanillin (B372448) and p-chlorobenzoyl chloride (also known as 4-chlorobenzoyl chloride). Vanillin provides the phenolic hydroxyl group which acts as the nucleophile, while p-chlorobenzoyl chloride serves as the acylating agent. researchgate.netcymitquimica.com

In this reaction, the lone pair of electrons on the oxygen atom of vanillin's hydroxyl group attacks the carbonyl carbon of p-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses. The stable chloride ion is expelled as the leaving group, and a proton is lost from the original hydroxyl group, resulting in the formation of the final ester product, this compound. Reactions of vanillin with various acid chlorides to form the corresponding esters are well-documented. researchgate.netnih.gov

| Role in Synthesis | Precursor Compound |

| Nucleophile Source (Alcohol) | Vanillin |

| Acylating Agent (Acyl Halide) | p-Chlorobenzoyl Chloride |

Microwave-Assisted Synthesis Optimization

To enhance the efficiency of organic reactions, microwave-assisted organic synthesis (MAOS) has become a valuable tool. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, which can lead to dramatic reductions in reaction time, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govaip.orgaip.orgchinakxjy.com The efficient heat transfer is achieved through dielectric heating, where microwaves interact directly with polar molecules in the reaction mixture. nih.gov

The optimization of microwave-assisted synthesis often involves adjusting parameters such as temperature, reaction time, and microwave power. acs.orgunito.it The applied microwave power can have a significant impact on the reaction outcome. Studies on various organic syntheses have shown that optimizing the power setting is crucial for achieving high yields in shorter times.

For instance, in a representative study on a microwave-assisted synthesis, a range of power settings was tested to identify the optimal conditions. The results indicated that higher power settings could lead to significantly improved yields and reduced reaction times.

Table 1: Representative Data on Microwave Power Optimization Data is illustrative of the optimization process for a generic microwave-assisted synthesis.

| Power (Watts) | Reaction Time (min) | Yield (%) |

| 50 | 60 | 45 |

| 100 | 40 | 70 |

| 250 | 20 | 90 |

As shown in the table, increasing the microwave power from 50 W to 250 W decreased the required reaction time from 60 minutes to 20 minutes while doubling the product yield. researchgate.net This demonstrates the importance of power optimization in developing efficient microwave-assisted synthetic protocols. researchgate.net

In the esterification of alcohols with acyl chlorides, a base is often added to neutralize the hydrochloric acid (HCl) byproduct. Pyridine (B92270) is frequently used for this purpose, but its role extends beyond that of a simple acid scavenger. vedantu.comechemi.com

Pyridine can act as a nucleophilic catalyst. echemi.comstackexchange.com It is often more nucleophilic than the alcohol and reacts rapidly with the acyl chloride to form a highly reactive N-acylpyridinium ion intermediate. stackexchange.comtardigrade.in This intermediate is significantly more electrophilic than the original acyl chloride, making it more susceptible to attack by the alcohol (vanillin in this case). stackexchange.com After the alcohol attacks the acylpyridinium ion, the ester is formed, and pyridine is regenerated, fitting the definition of a catalyst. Concurrently, another molecule of pyridine acts as a base to neutralize the liberated HCl, forming pyridinium (B92312) chloride. vedantu.comtardigrade.in This dual function makes pyridine a highly effective agent for promoting this type of esterification reaction. tardigrade.in

General Considerations for Benzoate (B1203000) Ester Synthesis

The synthesis of benzoate esters, including this compound, follows general principles of esterification. The choice of reagents is critical; using a highly reactive carboxylic acid derivative like an acid chloride (e.g., p-chlorobenzoyl chloride) generally leads to a rapid and irreversible reaction, producing high yields of the ester. libretexts.org

When starting with a carboxylic acid and an alcohol (Fischer esterification), the reaction is typically acid-catalyzed and reversible. libretexts.org However, the reaction between an alcohol and an acid chloride is not reversible and does not require an acid catalyst, though a base like pyridine is added to sequester the HCl byproduct. vedantu.comlibretexts.org

Reaction conditions such as solvent choice and temperature must be carefully controlled. The reaction is often carried out in an inert aprotic solvent. Purification of the final product is essential to remove byproducts like pyridinium chloride and any unreacted starting materials. This is typically achieved through techniques such as extraction, washing, and recrystallization.

Isolation and Purification Techniques

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvent.

Chromatographic techniques are indispensable for monitoring the progress of the reaction and for the purification of the final product.

Thin Layer Chromatography (TLC):

TLC is a rapid and effective method for monitoring the conversion of reactants to products. rfppl.co.in A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. up.ac.za The separated spots corresponding to the starting materials (vanillin and 4-chlorobenzoic acid) and the product (this compound) can be visualized under UV light. ufrgs.br The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. The relative polarity of the compounds determines their retention factor (Rf) values. Given the structures, the product ester is expected to be less polar than the starting phenolic vanillin.

Potential TLC Solvent Systems

| Solvent System (v/v) | Rationale |

|---|---|

| Hexane:Ethyl Acetate (e.g., 4:1) | A common system for separating compounds of moderate polarity. chegg.com |

| Petroleum Ether:Diethyl Ether:Acetic Acid (e.g., 90:20:1) | Effective for separating vanillin derivatives. rfppl.co.in |

Recrystallization is a powerful technique for purifying solid compounds. rochester.edu The crude this compound is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. pitt.edu As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. rochester.edu The choice of solvent is critical for successful recrystallization. rochester.edupitt.edu A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu Mixed solvent systems can also be employed. reddit.com

Potential Recrystallization Solvents

| Solvent/Solvent System | Reasoning |

|---|---|

| Ethanol (B145695)/Water | The product may be soluble in hot ethanol and less soluble upon the addition of water. reddit.com |

| Heptane/Ethyl Acetate | A common mixture for recrystallizing esters and other moderately polar compounds. reddit.com |

Structure Activity Relationship Sar Studies of 5 Formyl 2 Methoxyphenyl 4 Chlorobenzoate

Rational Design Principles for Biological Activity Enhancement

The rational design of vanillin (B372448) derivatives, such as 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818), is a key strategy for enhancing their therapeutic potential. nih.govmdpi.com This approach relies on a deep understanding of the interactions between the molecule and its biological target. A primary goal in the design of related aromatic aldehydes has been to increase their affinity for specific protein binding sites. nih.govscribd.com For instance, in the context of antisickling agents, modifications are aimed at improving interactions that stabilize the oxygenated state of hemoglobin. nih.gov

Key principles for enhancing biological activity include:

Target-specific modifications: Altering the structure to create more specific and stronger interactions with the target protein. nih.gov

Improving pharmacokinetic properties: Modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Reducing off-target effects: Designing analogs that have a higher selectivity for the intended biological target to minimize side effects.

Computational tools and techniques like molecular dynamics simulations play a crucial role in the rational design process by predicting how structural changes will affect binding affinity and stability. mdpi.com

Influence of Phenolic Hydroxyl Group Modification

Vanillin possesses three key functional groups that can be chemically modified: the aldehyde, the hydroxyl, and the methoxy (B1213986) group. researchgate.netnih.gov The phenolic hydroxyl group is particularly important for the biological activity of many vanillin derivatives. researchgate.net In 5-Formyl-2-methoxyphenyl 4-chlorobenzoate, this hydroxyl group is esterified with 4-chlorobenzoic acid. This modification significantly alters the molecule's properties compared to vanillin.

Esterification of the phenolic hydroxyl group can lead to:

Increased Lipophilicity: The addition of the 4-chlorobenzoyl group increases the molecule's lipophilicity, which can affect its ability to cross cell membranes.

Altered Binding Interactions: The ester linkage introduces a new set of potential hydrogen bond acceptors (the carbonyl oxygen) and changes the steric and electronic profile around that part of the molecule.

Prodrug Potential: In some cases, esterification can create a prodrug that is hydrolyzed in vivo to release the active phenolic compound.

The modification of this hydroxyl group is a common strategy to modulate the bioactivity of vanillin derivatives, leading to a wide range of pharmacological effects. researchgate.netjddtonline.info

Contribution of Aromatic Ring, Carbonyl, and Halogen Substituents to Activity

The biological activity of this compound is a composite of the contributions from its different structural components.

Aromatic Ring: The benzene (B151609) ring provides a scaffold for the functional groups and is involved in hydrophobic and π-π stacking interactions with biological targets. reddit.com Substituents on the aromatic ring can significantly influence reactivity and biological activity through inductive and resonance effects. msu.edulibretexts.org

Carbonyl Group: The formyl (aldehyde) group is a key feature. It can act as a hydrogen bond acceptor and is often crucial for the molecule's interaction with its target. In some benzaldehyde derivatives, the aldehyde group is directly involved in forming covalent bonds with the target protein, such as Schiff base formation. scribd.com

Halogen Substituent: The chlorine atom on the benzoate (B1203000) ring plays a significant role. Halogen atoms can influence a molecule's properties in several ways:

Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring and the reactivity of the ester group. libretexts.org

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can impact its membrane permeability and binding to hydrophobic pockets in proteins. researchgate.netnih.gov

Relationship between Lipophilicity and Bioactivity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov For a molecule to be biologically active, it often needs to cross lipid cell membranes to reach its target.

The esterification of vanillin's hydroxyl group with 4-chlorobenzoic acid to form this compound would be expected to increase its lipophilicity. This increased lipophilicity could lead to:

Enhanced membrane permeability: Facilitating passage across biological membranes.

Increased binding to hydrophobic targets: Improving affinity for binding sites with hydrophobic character.

Potential for altered distribution: Affecting where the compound accumulates in the body.

However, excessively high lipophilicity can also lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. Therefore, an optimal level of lipophilicity is often sought in drug design.

Table 1: Predicted Lipophilicity of Vanillin and its Derivative

| Compound | Structure | Predicted logP |

|---|---|---|

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 1.21 |

| This compound | C15H11ClO4 | 3.54 |

Note: Predicted logP values are estimations and can vary depending on the calculation method.

Mechanistic Insights Derived from Ligand-Target Interactions

For vanillin derivatives acting as antisickling agents, X-ray crystallography has shown that they can bind to hemoglobin and form Schiff base adducts with the N-terminal valine residues of the α-subunits, stabilizing the relaxed (R) state of the protein. scribd.com

In the case of enzyme inhibitors, such as tyrosinase inhibitors, benzaldehyde derivatives have been shown to bind to the active site of the enzyme. nih.gov The substituents on the benzaldehyde ring dictate the nature and strength of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the formyl group of certain benzimidazoles has been correlated with their ability to inhibit topoisomerase I. nih.gov

The likely binding mode of this compound would involve a combination of interactions:

The formyl group acting as a hydrogen bond acceptor.

The methoxy group potentially forming hydrogen bonds.

The aromatic rings participating in hydrophobic and π-stacking interactions.

The ester carbonyl acting as a hydrogen bond acceptor.

The chlorine atom potentially forming halogen bonds or engaging in hydrophobic interactions.

Table 2: Potential Ligand-Target Interactions

| Functional Group | Potential Interaction Type |

|---|---|

| Formyl (-CHO) | Hydrogen bond acceptor |

| Methoxy (-OCH3) | Hydrogen bond acceptor |

| Aromatic Rings | Hydrophobic, π-π stacking |

| Ester Carbonyl (-C=O) | Hydrogen bond acceptor |

Further experimental studies, such as X-ray crystallography or NMR spectroscopy, would be necessary to determine the precise binding mode and mechanism of action of this compound.

Potential Biological Applications in Academic Research

Investigations into Anti-inflammatory Activity

Vanillin (B372448) and its derivatives have been recognized for their potential anti-inflammatory effects. mdpi.comhci.edu.auresearchgate.net Structural modifications of the vanillin molecule, such as the synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818), are pursued to enhance its biological activities. fip.orgfip.org The addition of an aromatic ring, a carbonyl group, and a halogen to the phenolic hydroxyl group of vanillin is intended to improve its lipophilic properties and, consequently, its bioactivity. fip.orgfip.org

The primary mechanism investigated for the anti-inflammatory action of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. fip.orgfip.org COX-2 is an enzyme that becomes abundant in cells at sites of inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.comnih.govclevelandclinic.org By inhibiting COX-2, compounds can reduce the production of these inflammatory mediators. mdpi.com

To predict the anti-inflammatory potential of this compound, researchers have employed in silico molecular docking studies. fip.orgfip.org These computational methods simulate the binding of a ligand (the compound) to the active site of a target receptor (COX-2). The binding energy, a measure of the affinity between the ligand and the receptor, is calculated. A lower binding energy suggests a more stable and potentially more effective interaction. fip.org

In a comparative docking study, this compound demonstrated a significantly lower binding energy when interacting with the COX-2 receptor (PDB ID: 6COX) than its parent compound, vanillin. fip.orgfip.org This suggests that the derivative has a higher binding affinity for the enzyme and may, therefore, be a more potent inhibitor. fip.orgfip.org These findings indicate that this compound is a promising candidate for further development as an anti-inflammatory agent. fip.orgfip.org

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| This compound | -8.18 | fip.org, fip.org |

| Vanillin | -4.96 | fip.org, fip.org |

Research Context in Neurodegenerative Disease Therapeutics (General Benzoate (B1203000) Class)

The broader class of benzoate compounds has been a subject of interest in the research of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. scienmag.comnih.gov Alzheimer's is characterized by the accumulation of amyloid-beta plaques and progressive cognitive decline. scienmag.com Research into benzoates, such as sodium benzoate, has offered insights into potential pathways for intervention. scienmag.comnih.gov

One of the key mechanisms explored for the therapeutic potential of benzoates in neurodegeneration is enzyme modulation. scienmag.com Specifically, sodium benzoate has been identified as an inhibitor of the D-amino acid oxidase (DAAO) enzyme. scienmag.comresearchgate.net DAAO is involved in the breakdown of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and cognitive functions. scienmag.comresearchgate.net

Anti-thrombotic Activity Research (General Vanillin Derivative Class)

Thrombosis, the formation of blood clots, is a primary cause of cardiovascular diseases. unair.ac.idresearchgate.net Vanillin has been reported to possess anti-platelet aggregation activity, although it is less potent than aspirin (B1665792). unair.ac.idresearchgate.net This has led researchers to modify the structure of vanillin to create derivatives with enhanced anti-thrombotic properties. unair.ac.idresearchgate.netablesci.com

A key target in the development of anti-thrombotic drugs is the P2Y12 receptor, a protein highly expressed on the surface of blood platelets. unair.ac.idbohrium.com This G-protein-coupled receptor plays a central role in amplifying and maintaining platelet aggregation once activated by adenosine (B11128) diphosphate (B83284) (ADP). bohrium.comnih.gov Antagonists that block the P2Y12 receptor are used clinically as effective anti-thrombotic agents. bohrium.commdpi.com

In silico and in vivo studies have been conducted on a series of vanillin derivatives to evaluate their potential as P2Y12 receptor inhibitors. unair.ac.idresearchgate.netablesci.com Molecular docking studies were used to predict the binding affinity of these derivatives to the P2Y12 receptor. unair.ac.idresearchgate.net Based on the calculated binding free energy (ΔG) and inhibition constant (Ki) values, researchers found that several vanillin analogs had the potential for more effective anti-thrombotic activity than the established drugs aspirin and clopidogrel (B1663587). unair.ac.idresearchgate.netablesci.com Subsequent in vivo studies on synthesized compounds confirmed that some vanillin derivatives exhibited better anti-thrombotic activity, measured by clotting and bleeding times, compared to aspirin. unair.ac.idresearchgate.netablesci.com This line of research suggests that the general class of vanillin derivatives represents a promising scaffold for the development of new P2Y12 receptor antagonists. unair.ac.idablesci.com

| Research Aspect | Key Finding | Reference |

|---|---|---|

| Target Receptor | P2Y12 Receptor | unair.ac.id, researchgate.net, ablesci.com |

| In Silico Comparison | Vanillin analogs showed potential for more effective activity than aspirin and clopidogrel based on ∆G and Ki values. | unair.ac.id, researchgate.net, ablesci.com |

| In Vivo Comparison | Synthesized vanillin derivatives demonstrated better anti-thrombotic activity than aspirin. | unair.ac.id, researchgate.net, ablesci.com |

| Most Promising Compound in Study | 4-formyl-2-methoxyphenyl (B587787) 4-methylbenzoate | unair.ac.id, researchgate.net, ablesci.com |

Broader Spectrum Bioactivity Explorations

Beyond the specific areas of anti-inflammatory, neuroprotective, and anti-thrombotic research, the broader classes of vanillin derivatives and substituted benzoates are being explored for a wide range of other biological activities. These explorations aim to uncover new therapeutic potentials for these chemical scaffolds.

Chemoinformatic studies have been used to predict the potential of vanillin analogs as inhibitors of other enzymes, such as Cyclooxygenase-1 (COX-1), which is also involved in platelet function. nih.govnih.govpublichealthinafrica.org For instance, the closely related compound 4-formyl-2-methoxyphenyl benzoate was identified through in silico screening as having the lowest binding energy for the COX-1 receptor among a series of derivatives, suggesting its potential as an antithrombotic agent acting through this alternative pathway. nih.govnih.govpublichealthinafrica.org

Furthermore, research into various vanillin esters has revealed other potential bioactivities. researchgate.net Studies have investigated their antioxidant and anticancer properties, as well as their ability to inhibit enzymes relevant to other diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.net Additionally, various vanillin derivatives have shown promise as antimicrobial agents. semanticscholar.orgbiochemjournal.com The diverse pharmacological activities reported for the broader class of substituted benzoates and related heterocyclic structures like benzothiazoles include antitumor, antimicrobial, anthelmintic, and anticonvulsant properties. chemistryjournal.netresearchgate.netpharmacyjournal.in

Antimicrobial, Antioxidant, and Antitumor Research Avenues for Related Benzoate Derivatives

Academic research has thoroughly explored the biological activities of various benzoate derivatives, revealing their potential as antimicrobial, antioxidant, and antitumor agents. These findings provide a foundation for investigating the bioactivity of structurally related compounds like this compound.

Antimicrobial Research:

Benzoic acid and its derivatives are recognized for their antimicrobial properties, functioning to disrupt the cellular homeostasis of bacteria and fungi. researchgate.net The mechanism of action often involves acidification of the microbial cell's cytoplasm. Benzoic acid derivatives have demonstrated a wide spectrum of activity against various pathogens. researchgate.netnih.gov

For instance, studies have determined the Minimum Inhibitory Concentration (MIC) of different benzoic acid derivatives against pathogenic bacteria. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Research has shown that substitutions on the benzoic acid ring influence the antibacterial efficacy. For example, certain hydroxylated and methoxylated benzoic acids have been tested against Escherichia coli, with varying degrees of inhibition. nih.gov Similarly, chlorobenzoate derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal potential of benzoate esters has also been a subject of study. Research has demonstrated the efficacy of certain benzoic and cinnamic acid esters against opportunistic fungal pathogens like Candida albicans. nih.gov

Interactive Table: Antibacterial Activity of Benzoic Acid Derivatives against E. coli

| Compound | MIC (mg/mL) | Reference |

| Benzoic Acid | 1 | nih.gov |

| 2-hydroxybenzoic acid | 1 | nih.gov |

| 3-hydroxybenzoic acid | 2 | nih.gov |

| 4-hydroxybenzoic acid | 2 | nih.gov |

| 3,4-dihydroxybenzoic acid | 2 | nih.gov |

| 3,4,5-trihydroxybenzoic acid | 4 | nih.gov |

Antioxidant Research:

Phenolic compounds, including many benzoate derivatives, are well-known for their antioxidant properties. doaj.org They can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant capacity of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the free radicals).

The structure of the benzoate derivative, particularly the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring, significantly influences its antioxidant activity. nih.gov For example, studies have compared the antioxidant potential of various hydroxybenzoic acids, demonstrating that the arrangement of these functional groups affects their ability to donate a hydrogen atom and stabilize the resulting radical. researchgate.netnih.gov Research has also shown that certain phenolic esters can exhibit significant antioxidant activity. nih.gov

Interactive Table: Antioxidant Activity of Phenolic Acids (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference |

| Gentisic acid | 3.56 | longdom.org |

| Gallic acid | 3.53 | longdom.org |

| Caffeic acid | 6.34 | longdom.org |

| Syringic acid | 5.44 | longdom.org |

| Butylated Hydroxytoluene (BHT) | 17.41 | longdom.org |

| α-tocopherol | 10.97 | longdom.org |

Antitumor Research:

The potential of benzoate derivatives as anticancer agents is an active area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell proliferation.

For example, some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov The cytotoxic effects of synthetic benzoate derivatives have been evaluated against various human cancer cell lines. These studies often determine the IC50 value, which represents the concentration of a compound that is required for 50% inhibition of cell growth. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their cytotoxic activity against human glioblastoma and breast cancer cell lines. mdpi.com Additionally, some benzochromene derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines, with IC50 values in the micromolar range. nih.gov The presence of substituents such as methoxy groups on the phenyl ring has been noted to be of importance for the antitumor activity of some heterocyclic derivatives. nih.gov

Interactive Table: Cytotoxicity of Benzochromene Derivatives against Human Cancer Cell Lines

| Cell Line | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) | Compound 3 IC50 (µM) | Reference |

| MCF-7 (Breast) | 4.6 | 5.2 | 6.8 | nih.gov |

| T-47D (Breast) | 7.3 | 8.1 | 9.5 | nih.gov |

| SK-N-MC (Neuroblastoma) | 10.2 | 11.5 | 12.1 | nih.gov |

| A-549 (Lung) | 12.8 | 14.3 | 15.6 | nih.gov |

| HT-29 (Colon) | 15.4 | 16.9 | 18.2 | nih.gov |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) has been successfully achieved, primarily through the esterification of vanillin's phenolic hydroxyl group with 4-chlorobenzoyl chloride. fip.org One reported method utilizes microwave irradiation, which has been shown to be a highly efficient technique. fip.org The yield of the compound is notably influenced by the microwave power, with the highest yield achieved at lower power settings. fip.org

| Microwave Power (watts) | Yield (%) |

| 120 | 89.09 |

| 200 | 72.78 |

| 400 | 34.49 |

| Data derived from a study on the microwave-assisted synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org |

Future research should aim to build upon these findings by exploring alternative and even more efficient synthetic strategies. The development of continuous flow reactor processes could enhance scalability and improve reaction control for potential industrial production. Furthermore, investigating green chemistry approaches, such as the use of eco-friendly solvents or the development of catalyst-free reaction conditions, would be a valuable pursuit. Exploring enzymatic catalysis could also offer a highly selective and sustainable route to the compound.

Advanced Spectroscopic and Crystallographic Analyses

The characterization of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate has been established using fundamental spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). fip.org These methods have confirmed the successful synthesis and structural integrity of the molecule. fip.org

To gain a deeper understanding of its molecular architecture, future work should focus on more advanced analytical techniques. A high-priority objective is the cultivation of a single crystal suitable for X-ray diffraction analysis. This would provide definitive, three-dimensional structural data, including bond lengths, bond angles, and the precise conformation of the molecule in the solid state. Such an analysis would also reveal the supramolecular arrangement and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that govern its crystal packing. researchgate.netnih.gov Techniques like Hirshfeld surface analysis could then be employed to quantify these interactions. researchgate.netnih.gov Additionally, advanced 2D-NMR experiments (such as COSY, HSQC, and HMBC) would allow for the unambiguous assignment of all proton and carbon signals, providing a more detailed picture of its structure in solution.

Refinement and Validation of Computational Models

Computational studies have provided initial insights into the therapeutic potential of this compound. fip.org Specifically, molecular docking simulations have been used to predict its anti-inflammatory activity by examining its interaction with the cyclooxygenase-2 (COX-2) enzyme. fip.org The results indicate a significantly lower binding energy compared to its parent compound, vanillin (B372448), suggesting a more stable and favorable interaction with the enzyme's active site. fip.org

| Compound | Binding Energy (kcal/mol) with COX-2 Receptor |

| This compound | -8.18 |

| Vanillin | -4.96 |

| Data from a molecular docking study predicting anti-inflammatory activity. fip.org |

The next critical step is the experimental validation of these in silico models. In vitro enzyme inhibition assays are required to confirm the predicted inhibitory activity against COX-2 and to determine key parameters such as the IC₅₀ value. Future computational work could involve more sophisticated methods, such as molecular dynamics simulations, to study the stability of the ligand-receptor complex over time. Employing Density Functional Theory (DFT) could provide a more accurate understanding of the compound's electronic structure and reactivity, further refining the predictive models. researchgate.net

Elucidation of Broader Biological Targets and Pathways

The primary biological target predicted for this compound is the COX-2 enzyme, pointing towards its potential as an anti-inflammatory agent. fip.org The docking studies suggest a specific interaction with the amino acid Ser353 within the receptor. fip.org While promising, this represents only a single potential mechanism of action.

Future research should broaden the scope of biological investigation. Given that the parent compound, vanillin, exhibits a range of biological effects, including antioxidant and antimutagenic activities, it is crucial to determine if this derivative retains or enhances these properties. fip.org Screening the compound against a wide panel of other enzymes and cellular receptors could uncover novel biological targets and therapeutic applications. Furthermore, investigating the antimicrobial and antifungal properties of the compound is a logical next step, as related derivatives have shown activity against various pathogens.

Application of the Compound in Materials Science or Analytical Chemistry Research

Beyond its potential in medicinal chemistry, this compound may possess properties applicable to other scientific fields. In materials science, it is recognized as a potential intermediate for the synthesis of more complex molecules that could be used in the development of new polymers and coatings.

Future investigations could explore its incorporation into polymer backbones to create materials with tailored thermal or mechanical properties. The aromatic and polar nature of the molecule suggests it could be a candidate for developing liquid crystals or organic semiconductors. Inspired by similar achiral molecules that have been found to crystallize in noncentrosymmetric space groups, investigating its potential for non-linear optical (NLO) applications could be a novel research avenue. researchgate.net In the field of analytical chemistry, the pure compound could serve as a reference standard for the development and validation of new chromatographic methods (e.g., HPLC, GC-MS) for the detection and quantification of related vanillin esters in various matrices.

Q & A

Q. What are the optimal conditions for synthesizing 5-formyl-2-methoxyphenyl 4-chlorobenzoate?

The compound is synthesized via esterification between p-chlorobenzoyl chloride and a phenolic precursor (e.g., 5-formyl-2-methoxybenzaldehyde) under nucleophilic acyl substitution. Pyridine is typically used as a base catalyst to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity. Reaction monitoring via TLC (chloroform:ethyl acetate, 2:1) confirms completion when the starting material spot (Rf ≈ 0.3–0.5) disappears . Purification involves column chromatography with silica gel and non-polar eluents.

Q. Which analytical methods are critical for assessing purity and structural integrity?

- TLC : Use multiple solvent systems (e.g., hexane:ethyl acetate 4:1; chloroform:ethyl acetate 2:1) to confirm homogeneity. A single spot at Rf ≈ 0.6–0.7 indicates purity .

- Melting Point : Compare observed values (e.g., 120–125°C) with literature data to detect impurities.

- Spectroscopy : FT-IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm), and ¹³C NMR (carbonyl carbons at δ 165–170 ppm) validate functional groups .

Q. How does the electronic nature of substituents influence reactivity in esterification?

The electron-withdrawing 4-chlorobenzoate group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Conversely, the electron-donating methoxy group on the phenolic ring stabilizes intermediates but may reduce reaction rates if steric hindrance occurs. Solvent polarity (e.g., dichloromethane vs. THF) also modulates reactivity .

II. Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Competing side reactions, such as O-alkylation instead of esterification, may arise if the phenolic oxygen is insufficiently deprotonated. Isotopic labeling (e.g., ¹⁸O in the acyl chloride) or computational studies (DFT calculations) can track reaction pathways. For example, pyridine’s role in proton scavenging minimizes such side reactions .

Q. How can computational docking predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) evaluates binding affinity. The 4-chlorobenzoate moiety may occupy hydrophobic pockets, while the formyl group forms hydrogen bonds with catalytic residues. Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or angles (e.g., C=O vs. C–O) may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Single-crystal X-ray diffraction (resolution < 1.0 Å) provides definitive geometry, while variable-temperature NMR can probe conformational flexibility .

Q. What strategies stabilize this compound against hydrolysis?

- Steric Shielding : Introduce bulky substituents near the ester group to hinder water access.

- pH Control : Store the compound in anhydrous solvents (e.g., DMSO) at pH 6–7 to minimize acid/base-catalyzed degradation.

- Co-crystallization : Form stable co-crystals with hydrogen-bond donors (e.g., urea derivatives) to enhance lattice energy .

III. Methodological Considerations

Designing experiments to probe photochemical reactivity:

Irradiate the compound under UV-Vis light (λ = 300–400 nm) in inert atmospheres. Monitor changes via UV spectroscopy (π→π* transitions of the formyl group) and HPLC to detect photodegradation products. Compare with computational TD-DFT predictions of excited-state behavior .

Resolving ambiguities in regioselectivity during derivatization:

Use directing groups (e.g., methoxy) to control electrophilic substitution sites. For example, nitration at the para position relative to the methoxy group can be confirmed by NOESY NMR correlations or X-ray crystallography .

Validating bioactivity data across conflicting studies:

Standardize assay conditions (e.g., cell lines, incubation time) and include positive controls (e.g., aspirin for COX-2 inhibition). Meta-analyses of IC₅₀ values from multiple studies can identify outliers due to experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.